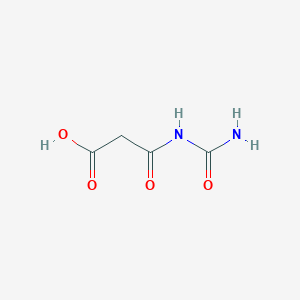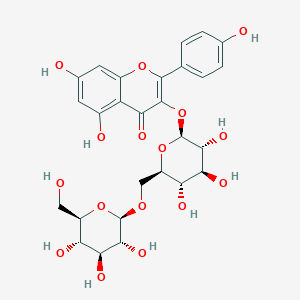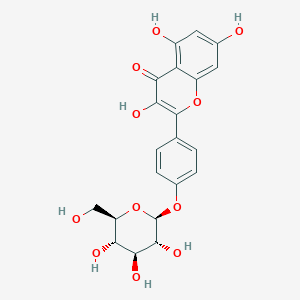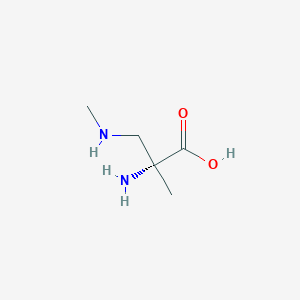
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid, also known as L-689,560, is a synthetic compound that is used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological and pathological processes. L-689,560 has been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
作用機序
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid acts as a potent and selective agonist of the mGluR5 receptor. When it binds to the receptor, it activates a signaling pathway that leads to the modulation of various cellular processes. The exact mechanism of action of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid is not fully understood, but it is believed to involve the modulation of intracellular calcium signaling, the regulation of protein synthesis, and the modulation of synaptic plasticity.
生化学的および生理学的効果
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has been found to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to modulate synaptic transmission, regulate neuronal excitability, and influence neuronal plasticity. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has also been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
実験室実験の利点と制限
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has several advantages for use in lab experiments. It is a potent and selective agonist of the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid is also relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments.
However, there are also some limitations to using (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endogenous ligands on the mGluR5 receptor. Additionally, the effects of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid may be influenced by factors such as dose, route of administration, and experimental conditions, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid. One area of focus is the development of more potent and selective agonists of the mGluR5 receptor, which could have potential therapeutic applications in several neurological and psychiatric disorders. Another area of focus is the identification of the downstream signaling pathways that are activated by (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid, which could provide insights into the cellular processes that are modulated by the compound. Finally, future research could explore the potential of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid as a tool for studying the role of the mGluR5 receptor in various cellular processes and disease states.
合成法
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound from simple starting materials. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from precursor molecules. Both methods have been used successfully to produce (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid in high yields and purity.
科学的研究の応用
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has been extensively studied in scientific research, particularly in the field of neuroscience. It has been found to have a wide range of effects on the central nervous system, including modulating synaptic transmission, regulating neuronal excitability, and influencing neuronal plasticity. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has also been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
特性
CAS番号 |
137394-07-1 |
|---|---|
製品名 |
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid |
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC名 |
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-5(6,3-7-2)4(8)9/h7H,3,6H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChIキー |
NDKNCEHBTSYVFI-RXMQYKEDSA-N |
異性体SMILES |
C[C@@](CNC)(C(=O)O)N |
SMILES |
CC(CNC)(C(=O)O)N |
正規SMILES |
CC(CNC)(C(=O)O)N |
同義語 |
D-Alanine, 2-methyl-3-(methylamino)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
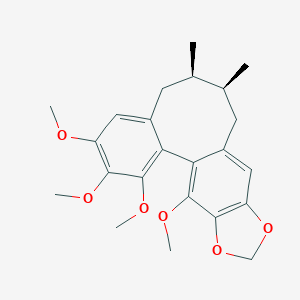
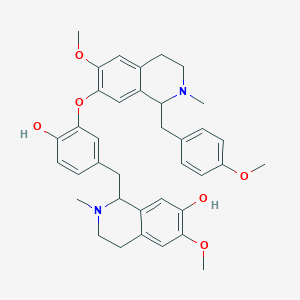
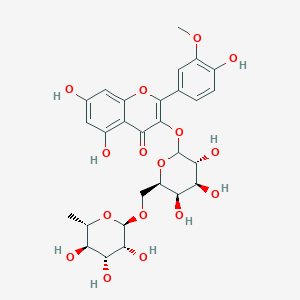
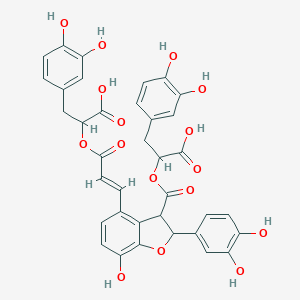
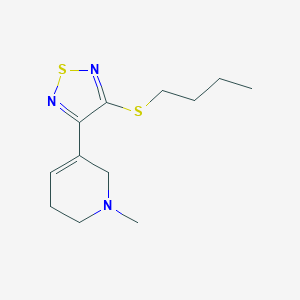

![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)

